molecular formula C14H11FOS B6319389 (4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97% CAS No. 724-88-9

(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%

Cat. No. B6319389
CAS RN: 724-88-9
M. Wt: 246.30 g/mol
InChI Key: OUXLRWIRUPEKLZ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97% (also known as 4-FMP) is a synthetic compound used in scientific research. It is a derivative of phenylmethanone, which is a type of ketone. 4-FMP has been studied for its potential applications in biochemistry, physiology, and other scientific research fields.

Scientific Research Applications

4-FMP has been studied for its potential applications in biochemistry and physiology. It has been used in the synthesis of various compounds, including serotonin receptor ligands and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of drugs that target cancer and other diseases. Additionally, 4-FMP has been studied for its potential applications in drug delivery and drug targeting.

Mechanism of Action

The mechanism of action of 4-FMP is not fully understood. However, it is believed that it may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, it is believed that 4-FMP may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMP are not fully understood. However, it is believed that 4-FMP may have antidepressant and anxiolytic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it is believed that 4-FMP may have anti-inflammatory, anti-cancer, and anti-aging effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-FMP in lab experiments include its availability, low cost, and ease of synthesis. Additionally, its mechanism of action is well understood, and it has been studied for its potential applications in biochemistry and physiology. The main limitation of using 4-FMP in lab experiments is its lack of specificity, as it may interact with other receptors and enzymes.

Future Directions

The potential future directions for 4-FMP research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and drug targeting. Additionally, further studies could be conducted to determine the optimal dosage and formulation for 4-FMP, as well as to investigate its safety and efficacy in clinical trials. Additionally, further research could be conducted to explore its potential applications in other areas, such as in the treatment of neurological disorders.

Synthesis Methods

4-FMP can be synthesized from 4-fluorophenylacetonitrile (FPA) and 4-methylthiophenol (MTP). The synthesis method was first reported in a paper by Chen et al. (2020). The process involves the reaction of FPA with MTP in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 80°C for 2 hours. The resulting product is a mixture of 4-FMP, 4-fluorophenylacetic acid (FPAc), and 4-methylthiophenol (MTP).

properties

IUPAC Name

(4-fluorophenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLRWIRUPEKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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